Cas no 7210-75-5 (2-Benzoylthiazole)
2-Benzoylthiazole Chemical and Physical Properties
Names and Identifiers
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- Phenyl(thiazol-2-yl)methanone
- 2-BENZOYLTHIAZOLE
- 1,3-Thiazol-2-yl phenyl ketone
- 2-benzoyl-1,3-thiazole
- 2-Benzoyl-thiazol
- AC1LC5O2
- CTK7G0558
- Ketone, phenyl 2-thiazolyl
- phenyl-thiazol-2-yl ketone
- Phenyl-thiazol-2-yl-keton
- phenyl-thiazol-2-yl-methanone
- SureCN2008703
- AKOS012651106
- EN300-124735
- 7210-75-5
- Phenyl(1,3-thiazol-2-yl)methanone
- Phenyl(1,3-thiazol-2-yl)methanone #
- DTXSID50341091
- SCHEMBL2008703
- G47269
- DB-364583
- 2-Benzoylthiazole
-
- MDL: MFCD06201650
- Inchi: 1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H
- InChI Key: JLTSGRABZPTRMS-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 189.02491
- Monoisotopic Mass: 189.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 29.96
2-Benzoylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B411898-10mg |
2-Benzoylthiazole |
7210-75-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411898-50mg |
2-Benzoylthiazole |
7210-75-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B411898-100mg |
2-Benzoylthiazole |
7210-75-5 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Alichem | A059005763-1g |
Phenyl(thiazol-2-yl)methanone |
7210-75-5 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Fluorochem | 022901-1g |
2-Benzoylthiazole |
7210-75-5 | 95% | 1g |
£412.00 | 2022-02-28 | |
| Fluorochem | 022901-5g |
2-Benzoylthiazole |
7210-75-5 | 95% | 5g |
£993.00 | 2022-02-28 | |
| Chemenu | CM123670-1g |
phenyl(thiazol-2-yl)methanone |
7210-75-5 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM123670-1g |
phenyl(thiazol-2-yl)methanone |
7210-75-5 | 95% | 1g |
$310 | 2024-07-24 | |
| abcr | AB167200-1 g |
2-Benzoylthiazole; 95% |
7210-75-5 | 1g |
€602.60 | 2023-05-08 | ||
| abcr | AB167200-5 g |
2-Benzoylthiazole; 95% |
7210-75-5 | 5g |
€1389.80 | 2023-05-08 |
2-Benzoylthiazole Suppliers
2-Benzoylthiazole Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-Benzoylthiazole
Recent Advances in the Study of 2-Benzoylthiazole (CAS: 7210-75-5) in Chemical Biology and Pharmaceutical Research
2-Benzoylthiazole (CAS: 7210-75-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have focused on its role as a key scaffold in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This research brief synthesizes the latest findings on 2-Benzoylthiazole, highlighting its molecular mechanisms, synthetic pathways, and clinical relevance.
One of the most notable advancements in the study of 2-Benzoylthiazole is its application in the design of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Benzoylthiazole exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a lead candidate with improved selectivity and reduced off-target effects. These findings underscore the potential of 2-Benzoylthiazole as a scaffold for developing next-generation kinase inhibitors.
In addition to its anticancer properties, 2-Benzoylthiazole has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that 2-Benzoylthiazole derivatives possess broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from conventional antibiotics. These results suggest that 2-Benzoylthiazole could serve as a valuable template for designing new antimicrobial agents to address the growing threat of antibiotic resistance.
The synthetic accessibility of 2-Benzoylthiazole has also been a focal point of recent research. A 2024 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthesis route for 2-Benzoylthiazole using palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also enables the incorporation of diverse functional groups, facilitating the development of tailored derivatives for specific therapeutic applications. Such advancements in synthetic chemistry are expected to accelerate the exploration of 2-Benzoylthiazole's pharmacological potential.
Despite these promising developments, challenges remain in the clinical translation of 2-Benzoylthiazole-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles require further investigation. Ongoing preclinical studies are addressing these concerns through systematic pharmacokinetic and pharmacodynamic evaluations. For instance, a recent in vivo study reported in European Journal of Pharmaceutical Sciences evaluated the bioavailability of a 2-Benzoylthiazole derivative, identifying key structural modifications that enhance its oral absorption and tissue distribution.
In conclusion, 2-Benzoylthiazole (CAS: 7210-75-5) represents a multifaceted compound with substantial potential in drug discovery and development. Its applications span oncology, infectious diseases, and beyond, driven by its unique chemical properties and modifiable scaffold. Future research should focus on optimizing its pharmacokinetic properties and advancing promising candidates into clinical trials. As the scientific community continues to unravel the full scope of 2-Benzoylthiazole's capabilities, it is poised to make significant contributions to the field of chemical biology and pharmaceutical sciences.
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